molecular formula C8H12O2 B2711576 6-Oxaspiro[3.5]nonan-9-one CAS No. 1557737-11-7

6-Oxaspiro[3.5]nonan-9-one

Cat. No.: B2711576
CAS No.: 1557737-11-7
M. Wt: 140.182
InChI Key: FSHFLWMQAYBKHR-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.5]nonan-9-one (CAS 1557737-11-7) is a high-value spirocyclic building block with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound features a unique spiro architecture where a cyclohexane ring and a tetrahydrofuranone ring share a central carbon atom, a structure that is of significant interest in modern organic and medicinal chemistry . Spirocyclic scaffolds like this one are increasingly employed as three-dimensional isosteric replacements for flat aromatic systems and privileged structures in the design of novel bioactive molecules and agrochemicals . Researchers utilize this ketone-functionalized scaffold in the multicomponent direct assembly of N-heterospirocycles and other complex architectures, leveraging its carbonyl group for further synthetic derivatization . The compound should be stored sealed in a dry environment at freezer temperatures, ideally under -20°C, to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[3.5]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-2-5-10-6-8(7)3-1-4-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHFLWMQAYBKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxaspiro 3.5 Nonan 9 One and Analogues

Strategies for Spirocycle Formation

The construction of the spirocyclic ketone framework, characterized by a central quaternary carbon atom shared by two rings, requires specific and often sophisticated synthetic approaches. The following sections detail prominent reactions employed for this purpose.

Ring-Closing Metathesis (RCM) Approaches for Spiroketones

Ring-Closing Metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene, forming a cycloalkene and releasing a small volatile alkene, typically ethylene. wikipedia.org Its functional group tolerance and the development of highly efficient ruthenium and molybdenum catalysts have made it a favored method for constructing complex cyclic and polycyclic systems. researchgate.net

In the context of spiroketone synthesis, RCM provides a strategic route to the carbocyclic ring. The general approach involves designing a precursor molecule containing two terminal alkene functionalities tethered to a quaternary center adjacent to a carbonyl group or a protected precursor. The RCM reaction then forges the new carbon-carbon double bond, closing the ring.

A notable application is the synthesis of a chiral spiroketone building block using a telescoped flow process that combines an RCM step with a subsequent hydrogenation step, both facilitated by a single Hoveyda-Grubbs 2nd generation catalyst. rsc.org This approach highlights the efficiency and process intensification achievable with modern synthetic methods. rsc.org The utility of RCM extends to the solid-phase synthesis of cyclic compounds, demonstrating its versatility for creating libraries of complex molecules. nih.govnih.gov

Table 1: Representative RCM Applications in Cyclic Synthesis

CatalystSubstrate TypeProduct TypeKey Feature
Hoveyda-Grubbs 2nd GenDiene with quaternary centerChiral spiroketoneTelescoped RCM/hydrogenation in flow. rsc.org
Grubbs' I CatalystDiene on solid supportCyclic peptoidEfficient solid-phase synthesis. nih.gov
Tungsten-based alkylideneAcyclic dieneMacrocyclic alkeneHigh Z-selectivity in macrocyclization. nih.gov

Aldol (B89426) Condensation and Subsequent Cyclization in Spiroketone Synthesis

The intramolecular aldol condensation is a fundamental carbon-carbon bond-forming reaction that provides a direct pathway to cyclic ketones. The reaction occurs within a single molecule containing two carbonyl groups (a dicarbonyl compound). chemistrysteps.comopenstax.org In the presence of a base or acid, an enolate is formed at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other functional group. chemistrysteps.comorganicchemistrytutor.com

This strategy is particularly effective when the resulting ring is a thermodynamically stable five- or six-membered ring. organicchemistrytutor.comlibretexts.org For the synthesis of spiroketones, the starting dicarbonyl compound must be designed such that the enolate attack and subsequent cyclization occur at a carbon that will become the spiro center. The initial aldol addition product, a β-hydroxy ketone, often undergoes dehydration under the reaction conditions to yield a more stable α,β-unsaturated cyclic ketone. youtube.com

The regiochemical outcome of the reaction is dictated by the relative stability of the possible ring products. For instance, in the cyclization of 2,6-heptanedione, the formation of the six-membered ring product (3-methyl-2-cyclohexenone) is exclusively favored over the alternative four-membered ring product due to lower ring strain. libretexts.org

Reformatsky Reactions for Spiroketone Ring Construction

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. libretexts.orgthermofisher.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgchemistnotes.com These organozinc reagents are less reactive than Grignard reagents or lithium enolates, which allows them to add to aldehydes and ketones without reacting with the ester functionality. libretexts.org

For the construction of spiroketone rings, an intramolecular version of the Reformatsky reaction is employed. nrochemistry.com This requires a substrate that contains both a ketone (or aldehyde) and an α-halo ester moiety positioned to allow for the formation of a five- or six-membered ring. The reaction is initiated by the formation of the zinc enolate, which then nucleophilically attacks the tethered carbonyl group, leading to the spirocyclic β-hydroxy ester after an acidic workup.

The reaction mechanism proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom before the new carbon-carbon bond is formed. libretexts.org This organized transition state can provide a degree of stereocontrol in the formation of the new chiral center.

Table 2: Key Features of the Reformatsky Reaction

ComponentRole
α-Halo esterPrecursor to the nucleophile.
Zinc metalForms the organozinc reagent (Reformatsky enolate). chemistnotes.com
Carbonyl compoundElectrophile for the addition reaction.
Productβ-Hydroxy ester. thermofisher.com

Friedel-Crafts Cyclization Pathways in Spiroketone Synthesis

The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic compounds, particularly those containing an aromatic ring. masterorganicchemistry.com The reaction involves an electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule. While classic Friedel-Crafts reactions are used to form fused aromatic systems, a specific variant known as the ipso-Friedel-Crafts reaction is particularly useful for synthesizing spirocycles. thieme-connect.com

In this approach, the intramolecular attack of a tethered nucleophile occurs at the ipso-carbon of the aromatic ring (the carbon already bearing a substituent), leading to dearomatization and the formation of a spirocyclic intermediate, typically a spirocyclohexadienone. thieme-connect.comresearchgate.net Palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenol (B47542) derivatives is a well-established method for producing various spiro[4.5] and spiro[5.5]cyclohexadienone derivatives. thieme-connect.comresearchgate.net The success of this spirocyclization is often facilitated by the Thorpe-Ingold effect, where gem-disubstitution on the tethering chain promotes the ring-closing reaction. thieme-connect.com

These reactions can be rendered asymmetric through the use of chiral ligands, providing enantioselective pathways to complex spirocyclic frameworks. thieme-connect.com

Tandem-Nazarov/Ene Cyclization Strategies

The Nazarov cyclization is an acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone, which produces a cyclopentenone ring via an oxyallyl cation intermediate. acs.orgwikipedia.org Modern variations of this reaction have expanded its scope significantly, particularly through "interrupted" or "tandem" strategies where the oxyallyl cation intermediate is trapped by a tethered nucleophile before proton elimination can occur. acs.org

An elegant strategy for spiroketone synthesis is the tandem Nazarov/ene cyclization. researchgate.netnih.gov In this process, a precursor trienone is subjected to Lewis or Brønsted acid catalysis to initiate the Nazarov cyclization. The resulting oxyallyl cation is then intercepted by a tethered alkene in an ene-type reaction, which terminates the cascade and forms the spirocyclic system stereoselectively. researchgate.netnih.gov This approach allows for the construction of complex bicyclic spiro compounds with excellent control over stereochemistry, making it a valuable tool in the total synthesis of natural products. uni-hannover.deresearchgate.net

The outcome of the reaction—whether it proceeds via a normal Nazarov pathway, a Wagner-Meerwein rearrangement, or an interrupted cyclization—is highly dependent on the substrate's substitution pattern and the reaction conditions. acs.orgacs.orgnih.gov

Table 3: Nazarov Cyclization Pathways to Spirocycles

Reaction TypeKey IntermediateTerminating StepProduct
Standard NazarovOxyallyl cationProton eliminationCyclopentenone acs.org
Nazarov/Wagner-MeerweinOxyallyl cationRing contraction/rearrangementSpirocyclic cation leading to spiroketone acs.org
Tandem Nazarov/EneOxyallyl cationIntramolecular ene reactionBicyclic spiro compound researchgate.netnih.gov

Michael and Claisen Reactions in Oxaspiroketone Synthesis

The formation of oxaspiroketones can be achieved through intramolecular versions of classic enolate-based reactions, such as the Michael addition and the Claisen condensation.

The intramolecular oxa-Michael addition is a conjugate addition where an oxygen nucleophile (typically a hydroxyl group) attacks an α,β-unsaturated carbonyl compound within the same molecule. semanticscholar.org This reaction is a powerful method for forming heterocyclic rings. For the synthesis of an oxaspiroketone like 6-Oxaspiro[3.5]nonan-9-one, a precursor containing a cyclohexanone (B45756) ring with a tethered α,β-unsaturated ester or ketone and a hydroxyl group at the appropriate position could be envisioned. Under acid or base catalysis, the hydroxyl group would add to the β-carbon of the unsaturated system, forming the oxa-spirocycle. semanticscholar.org

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.orggeeksforgeeks.org Its intramolecular variant, the Dieckmann condensation , is highly effective for synthesizing cyclic β-keto esters, particularly five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com To construct a spiroketone, a diester substrate is required where the two ester groups are attached to a central carbon that will become the spiro atom. Treatment with a strong base (e.g., sodium ethoxide) generates an enolate from one ester, which then attacks the carbonyl of the second ester. Subsequent loss of an alkoxide leaving group yields the cyclic β-keto ester, which constitutes the spiroketone core. masterorganicchemistry.com

Wittig Reaction Derivatives for Spirocyclic Frameworks

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted for the construction of spirocyclic systems through an intramolecular approach. This strategy involves a substrate containing both a phosphonium (B103445) ylide and a ketone or aldehyde functionality within the same molecule. The reaction proceeds via the standard Wittig mechanism, where the nucleophilic ylide attacks the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. Subsequent decomposition of this four-membered ring yields the target alkene and triphenylphosphine (B44618) oxide.

In the context of spirocycle synthesis, a precursor molecule is designed such that the tether connecting the ylide and the carbonyl forces the ring-closing olefination to occur at a specific carbon, creating the spiro center. For the synthesis of a this compound analogue, a suitable precursor would be a ketone with a phosphonium salt tethered to its α-carbon via an ether linkage. Upon treatment with a strong base to generate the ylide, the intramolecular reaction would form the spirocyclic alkene, which could then be further functionalized to the target ketone. This method has been successfully employed to create complex cyclic structures, including in the synthesis of endofullerenes where an intramolecular Wittig reaction is a key cage-contracting step. nih.gov

Paternò–Büchi Cycloaddition Applied to Spiroketones

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548) ring. nih.gov This method is particularly effective for the synthesis of spirocyclic oxetanes when a cyclic ketone is used as the carbonyl component. rsc.orgbohrium.com The reaction is initiated by the photoexcitation of the ketone to its singlet or triplet excited state, which then adds to the ground-state alkene.

This approach has been successfully applied to synthesize a variety of functionalized spirocyclic oxetanes. rsc.orgresearchgate.net For instance, the irradiation of a cyclic ketone, such as cyclohexanone, in the presence of an alkene like maleic anhydride, leads to the formation of a spiro-oxetane. rsc.org A key challenge in this reaction can be the competing dimerization of the alkene; however, research has shown that additives like p-xylene (B151628) can suppress this side reaction, significantly improving the yield of the desired spirocyclic product. rsc.orgresearchgate.net The resulting spiro-oxetane framework is a close structural analogue to the oxetane portion of this compound.

Cyclic KetoneAlkeneAdditiveKey OutcomeReference
CyclohexanoneMaleic Anhydridep-XyleneSuppressed alkene dimerization, yielding spirocyclic oxetane. rsc.orgrsc.org
Substituted Cyclic KetonesMaleic Acid Derivativesp-XyleneAccess to 35 novel functionalized spirocyclic oxetanes. researchgate.net
Cyclic Aliphatic KetonesMaleic Anhydride DerivativesNot specifiedDeveloped a telescoped three-step procedure to single-isomer functionalized spirocyclic oxetanes. bohrium.com

Staudinger Reaction in Spiroheterocycle Formation

The Staudinger reaction, specifically the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org This reaction can be effectively utilized to create spiroheterocycles by employing a cyclic imine or a precursor that generates a ketene within a cyclic framework. The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, which then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org

This methodology has been applied to the synthesis of complex spiro-fused β-lactams and dispirooxindoles. mdpi.comacs.org For example, reacting an isatin-derived imine with a ketene generated in situ creates a spiro-oxindole-β-lactam. The stereochemical outcome (cis vs. trans) of the β-lactam can often be controlled by the reaction conditions and the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org While this method directly produces nitrogen-containing heterocycles (β-lactams) rather than oxetanes, it exemplifies a robust strategy for constructing four-membered rings at a spiro center.

Transition Metal-Catalyzed Cyclizations

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a versatile platform for the synthesis of spirocycles, including spiroketals. One prominent strategy involves the palladium-catalyzed spiroketalization of alkynediols. rsc.orgresearchgate.net In this process, a palladium catalyst activates the alkyne moiety towards intramolecular attack by two hydroxyl groups, leading to the formation of the spiroketal core. The regioselectivity of these reactions can be highly dependent on the substrate's stereochemistry and the reaction conditions. rsc.org

Another powerful palladium-mediated approach is the Stork-Negishi olefination-coupling sequence, which has been successfully applied to spiroketal synthesis. manchester.ac.uk Furthermore, multicomponent cascade reactions catalyzed by palladium(II) complexes can assemble functionalized spiroacetals in a single pot from simple precursors like pentynol derivatives, salicylaldehydes, and amines. researchgate.net These methods highlight the efficiency of palladium catalysis in constructing complex spirocyclic systems under relatively mild conditions.

Catalyst/ReagentSubstrate TypeProduct TypeKey FeatureReference
Palladium(II)5α and 5β-AlkynediolsBenzannulated Steroid SpiroketalsRegioselectivity influenced by hydroxyl group orientation. rsc.orgresearchgate.net
Palladium(0)Vinyl Iodide & Organozinc ReagentSpiroketalsApplication of Stork-Negishi coupling. manchester.ac.uk
Palladium(II) ComplexPentynol derivatives, Salicylaldehydes, AminesFunctionalized SpiroacetalsOne-pot three-component cascade reaction. researchgate.net
Ruthenium-Catalyzed Reactions, including Ring-Closing Metathesis and Isomerization

Ruthenium-catalyzed Ring-Closing Metathesis (RCM) has emerged as a highly effective tool for the formation of carbo- and heterocyclic rings, including spirocycles. uwindsor.ca The general strategy for synthesizing spirocycles via RCM involves a precursor molecule containing two terminal olefins, often diallyl or related structures, attached to a common quaternary carbon. The application of a ruthenium catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, initiates a metathesis cascade that closes the ring and extrudes ethylene, forming the spirocyclic alkene.

This methodology is broadly applicable and tolerates a wide range of functional groups. uwindsor.ca To synthesize an oxaspirocycle like this compound, a suitable precursor would be a diallylated ether derivative where the quaternary center is adjacent to the ether oxygen. RCM would then form the six-membered unsaturated ring of the oxaspirocycle. The reaction is entropically driven by the release of a small gaseous olefin. uwindsor.ca The efficiency and selectivity of RCM can be sensitive to the substrate structure and the choice of catalyst. beilstein-journals.orgnih.gov

Acid-Catalyzed Cyclization Strategies

Acid-catalyzed cyclization is a fundamental strategy for the formation of oxygen-containing heterocycles, including spiroketals. This approach typically involves the intramolecular reaction of a hydroxyl group with a carbonyl group (or a carbonyl equivalent like an acetal (B89532) or enol ether) under acidic conditions.

For the synthesis of a spiroketal, a dihydroxy-ketone is a common precursor. Protonation of the ketone carbonyl by the acid catalyst activates it for nucleophilic attack by one of the hydroxyl groups, forming a hemiketal. Subsequent acid-catalyzed dehydration and attack by the second hydroxyl group completes the formation of the spiroketal. The thermodynamic stability of the resulting spiroketal often drives the reaction to completion. Similarly, a hydroxy acid can undergo intramolecular cyclization (lactonization) to form a cyclic ester, a key structural feature in many spiro compounds. youtube.com Brønsted acids like trifluoroacetic acid (TFA) have been shown to promote efficient intramolecular carbocyclizations of alkynals, proceeding through a tandem alkyne hydration/aldol condensation mechanism to form cyclic enones. organic-chemistry.org

Ring Expansion Methodologies from Oxiranes to Oxetanes (Relevant to 1-Oxaspiro[3.5]nonane Systems)

The expansion of an oxirane ring to a four-membered oxetane ring is a powerful strategy for synthesizing 1-oxaspiro[3.5]nonane systems, which are structurally related to this compound. This transformation allows for the creation of the oxetane ring, a key feature of the target molecule. nih.gov The inherent ring strain of oxiranes makes them susceptible to ring-opening reactions, which can be followed by intramolecular cyclization to form the larger oxetane ring. researchgate.net

One common approach involves the use of sulfur-stabilized carbanions, such as dimethyloxosulfonium methylide. nih.gov This reagent can attack the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to form the oxetane. The reaction is typically efficient and provides a direct route to the four-membered ether ring. nih.gov

Starting MaterialReagentProductKey Features
Cyclohexene oxideDimethyloxosulfonium methylide1-Oxaspiro[3.5]nonaneRing expansion from a three-membered to a four-membered ring.
Substituted oxiranesS-methyl-S-(sodiomethyl)-N-(4-tolylsulfonyl)sulfoximineSubstituted oxetanesVersatile method for a range of substituted oxetanes. nih.gov

This methodology has been successfully applied in multi-kilogram scale syntheses in industrial settings, highlighting its robustness and scalability. nih.gov

Condensation of α,ω-Dihalo Compounds with Cyclic Ketones

The condensation of α,ω-dihaloalkanes with cyclic ketones represents a classical and direct approach to the formation of spirocyclic ethers. In the context of synthesizing this compound, this would involve the reaction of a suitable cyclic ketone with a 1,3-dihalopropane derivative. The reactivity of α-haloketones is enhanced due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

The reaction typically proceeds via a double nucleophilic substitution mechanism, where the enolate of the cyclic ketone first displaces one halide, followed by an intramolecular Williamson ether synthesis to close the ring. The choice of base and reaction conditions is crucial to favor the desired spirocyclization over competing side reactions such as elimination or intermolecular condensation.

Cyclic KetoneDihaloalkaneBaseProduct
Cyclohexanone1,3-DibromopropaneSodium hydride1-Oxaspiro[4.5]decane
Substituted cyclohexanones1-Bromo-3-chloropropanePotassium tert-butoxideSubstituted 1-oxaspiro[4.5]decanes

This method is versatile and can be adapted for the synthesis of various spirocyclic ethers by changing the ring size of the ketone and the length of the dihaloalkane chain.

Intramolecular Reformatsky Reaction for Tricyclic Spiro Intermediates

The intramolecular Reformatsky reaction is a powerful tool for the construction of cyclic β-hydroxy esters, which can be valuable intermediates in the synthesis of more complex molecules, including tricyclic spiro systems. theaic.orgnih.gov This reaction involves the cyclization of a molecule containing both an α-haloester and a carbonyl group, typically mediated by zinc or samarium(II) iodide. theaic.orgresearchgate.net

In the synthesis of precursors to spiroketones, an appropriately substituted substrate can be designed to undergo an intramolecular Reformatsky reaction, leading to a bicyclic or tricyclic intermediate containing the spiro core. Subsequent transformations can then be employed to arrive at the final target. Samarium(II) iodide is a particularly effective reagent for mediating these cyclizations, often leading to high diastereoselectivity. nih.gov

SubstrateReagentProductKey Features
ω-Keto-α-bromoesterZincBicyclic β-hydroxy esterFormation of five- or six-membered rings. researchgate.net
Chiral amide with α-bromoester and aldehyde functionalitiesSmI2Macrocyclic lactamHigh diastereoselectivity in macrocycle formation. nih.gov

Asymmetric Synthesis Approaches to Chiral Spiroketones

The development of asymmetric methods for the synthesis of chiral spiroketones is of significant interest due to the prevalence of these motifs in biologically active natural products. These approaches aim to control the stereochemistry at the spirocyclic center, leading to enantiomerically enriched products.

Chiral Ligand-Mediated Syntheses for Enantioselective Spirocyclization

The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. acs.org In the context of spiroketone synthesis, chiral ligands can be employed to induce enantioselectivity in various cyclization reactions. For instance, nickel-catalyzed intramolecular α-spirocyclization of lactones has been achieved with high enantioselectivity using chiral Mandyphos ligands. acs.org

These reactions are thought to proceed through the formation of a chiral metal enolate, which then undergoes an intramolecular addition to a tethered electrophile. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)
α-(Aryl-nitrile)-substituted lactoneNi(COD)2 / Chiral Mandyphos ligandSpiro-β-keto lactamUp to 94% ee acs.org
α-(Aryl-ketone)-substituted lactoneNi(COD)2 / Chiral Spiro Diphosphine ligandSpiro-β-keto lactoneUp to 90% ee acs.org

Enantioselective Catalysis in Spiro Compound Formation

Enantioselective catalysis encompasses a broad range of strategies beyond the use of chiral ligands with transition metals. nih.gov This includes the use of chiral organocatalysts and chiral Brønsted acids. nih.gov The combination of organocatalysis and transition metal catalysis has emerged as a powerful tool for the synthesis of optically pure spiro compounds. nih.gov

For example, the catalytic enantioselective assembly of spirocyclic molecules featuring a spiro quaternary carbon stereocenter is a topic of great interest. acs.org These methods often rely on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of a prochiral substrate during the key bond-forming step.

Reaction TypeCatalyst TypeKey Features
Transannular C-acylation of enol lactonesSPA-triazolium bromideAccess to enantioenriched spirocyclic 1,3-diketones. rsc.org
Intramolecular oxy-Michael additionBifunctional cinchona alkaloid thioureaConstruction of spirochromans with excellent enantioselectivities. nih.gov

Organocatalytic Methods in Spiroketone Construction

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. scilit.comrsc.org In the synthesis of spiroketones, organocatalysts such as chiral amines, phosphoric acids, thioureas, and squaramides have been successfully employed. nih.govnih.gov

These catalysts can activate the substrates through the formation of covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions (e.g., hydrogen bonding). nih.gov A notable example is the highly diastereo- and enantioselective multicomponent reaction of diazooxindoles, nitrosoarenes, and nitroalkenes using a hydrogen-bond catalyst to construct spirooxindole derivatives. nih.gov

ReactionOrganocatalystProductStereoselectivity
Multicomponent reaction of diazooxindoles, nitrosoarenes, and nitroalkenesChiral hydrogen-bond catalystSpirooxindole derivativesExcellent yields and stereoselectivities. nih.gov
Intramolecular cyclizationChiral Brønsted acidChiral spirocyclic compoundsHigh enantiomeric excess. nih.gov

These organocatalytic methods offer several advantages, including operational simplicity, low toxicity, and stability towards air and moisture, making them attractive for the synthesis of complex chiral spiroketones.

Diastereoselective Control in Spiroketone Syntheses

Achieving high levels of diastereoselectivity is a critical challenge in the synthesis of complex molecules like spiroketones, which often contain multiple stereocenters. The spatial arrangement of atoms profoundly influences the biological activity of these compounds. Researchers have developed various methods to control the three-dimensional structure during the formation of the spirocyclic framework.

One notable approach involves the rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes. acs.org This method has proven effective for the synthesis of azaspiro[n.2]alkanes and can be applied to oxygen-containing rings, which are analogous to this compound. For instance, the reaction of 3-methylenetetrahydropyran, an oxygen-containing substrate, can yield oxaspiro products. acs.org The success of this strategy relies on the catalyst's ability to create a chiral pocket that directs the approach of the substrate, thereby controlling the stereochemical outcome. acs.org Computational studies have been employed to understand how the substrate fits into this chiral environment, providing insights that guide catalyst and reaction design for higher selectivity. acs.org

Another effective strategy is the stereocontrolled synthesis of spiroacetals, such as 1,6,9-trioxaspiro[4.5]decanes, from readily available chiral precursors like D-glucose. researchgate.net Although structurally different from this compound, the principles of stereocontrol are transferable. These syntheses often rely on substrate-controlled reactions where the existing stereocenters of the starting material dictate the stereochemistry of the newly formed spirocenter. This approach has successfully produced specific (R)- and (S)-configured spiroacetal frameworks, which are valuable for structure-activity relationship studies of biologically active natural products. researchgate.net The diastereoselectivity in these reactions is often exceptionally high, with reports of specific diastereomers being formed exclusively. researchgate.net

Advanced Synthetic Techniques for Spiroketone Production

The pharmaceutical and chemical industries are increasingly adopting advanced manufacturing technologies to enhance efficiency, safety, and sustainability. For spiroketones, techniques like continuous flow synthesis, green chemistry, and high-throughput experimentation are proving transformative.

Continuous Flow Synthesis for Spiroketone Manufacturing

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing for spiroketone synthesis. nih.govaurigeneservices.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety due to the small reaction volumes at any given moment. aurigeneservices.comrsc.org

A recently developed telescoped flow process for a chiral spiroketone intermediate, a key building block for several active pharmaceutical ingredients, exemplifies the power of this approach. rsc.orgrsc.orgresearchgate.net This process ingeniously combines a ring-closing metathesis (RCM) step and a subsequent hydrogenation step, utilizing a single catalyst—the Hoveyda-Grubbs 2nd generation catalyst—for both transformations. rsc.orgrsc.org This telescoping of reactions eliminates the need for isolating the intermediate, thereby streamlining operations and reducing waste. rsc.orgrsc.org

The system was optimized using various flow reactors, including glass static mixing chips for the RCM step, which were found to be highly efficient. rsc.org The process demonstrated high scalability, achieving a daily throughput of 20 grams with an assay yield exceeding 99% using small-volume reactors (a 10 mL RCM reactor and a 15 mL hydrogenation reactor). rsc.org The implementation of real-time monitoring with Process Analytical Technology (PAT) allows for precise control and immediate feedback on reaction performance. rsc.orgrsc.org

Table 1: Parameters of a Telescoped Flow Process for Spiroketone Synthesis rsc.orgrsc.org
ParameterDetails
Reaction Steps1. Ring-Closing Metathesis (RCM) 2. Hydrogenation
Process TypeTelescoped Continuous Flow
CatalystHoveyda–Grubbs 2nd generation catalyst (for both steps)
RCM Reactor10 mL glass static mixing chip
Hydrogenation Reactor15 mL packed-bed reactor
RCM Temperature90 °C
Assay Yield> 99%
Daily Throughput20 grams (over 6 hours)

Application of Green Chemistry Principles in Spiroketone Production

The integration of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact. boehringer-ingelheim.com An innovative manufacturing process for a key spiroketone intermediate, recognized with the 2024 Peter J. Dunn Award, showcases remarkable sustainability achievements. boehringer-ingelheim.comacsgcipr.org By redesigning the synthesis to be shorter and more efficient, significant reductions in waste and resource consumption were realized. boehringer-ingelheim.comboehringer-ingelheim.com

Table 2: Sustainability Improvements in Spiroketone Manufacturing boehringer-ingelheim.comboehringer-ingelheim.comacsgcipr.org
MetricImprovement
Overall Waste Reduction98%
Organic Solvent Reduction99%
Water Usage Reduction76%
Carbon Footprint Reduction95%
Cost Reduction99%
Chemical Yield ImprovementNearly 5-fold
Process Mass Intensity (PMI)Reduced from 43.9 to 16.8 for the two-step flow procedure rsc.org

High-Throughput Experimentation (HTE) in Synthetic Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the development and optimization of chemical syntheses. spirochem.com This approach utilizes automation and miniaturization, often in 24- or 96-well plate formats, to perform a large number of experiments in parallel. spirochem.comyoutube.com By simultaneously testing numerous parameters—such as catalysts, solvents, temperatures, and reagent concentrations—HTE allows researchers to rapidly identify the most effective reaction conditions with minimal consumption of valuable materials. spirochem.comyoutube.com

In the context of producing complex intermediates like spiroketones, HTE is invaluable for optimizing challenging transformations. spirochem.compurdue.edu The development of advanced continuous flow syntheses often benefits from HTE, which can be used to quickly screen conditions before scaling up. researchgate.net For example, HTE combined with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can screen hundreds of unique reaction conditions in minutes. purdue.edu This synergy between HTE and flow chemistry enables a more efficient and data-driven workflow, streamlining the path from initial discovery to a robust and optimized manufacturing process. researchgate.net

Reaction Mechanisms and Reactivity Studies of 6 Oxaspiro 3.5 Nonan 9 One Systems

Spiro-Conjugation and its Influence on Electronic Properties and Reactivity

Spiro-conjugation is a type of orbital overlap that can occur in spirocyclic compounds, where two ring systems are joined by a single common atom. In 6-Oxaspiro[3.5]nonan-9-one, the spirocenter is a quaternary carbon atom shared by the oxetane (B1205548) and cyclohexanone (B45756) rings. This arrangement can lead to through-space electronic interactions between the π-system of the carbonyl group and the σ-orbitals of the strained oxetane ring. researchgate.net

These interactions can influence the electronic properties of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Theoretical studies on similar spiro-compounds have shown that spiro-conjugation can lead to a delocalization of electron density, affecting the molecule's spectroscopic properties and reactivity. barbatti.org The extent of this interaction in this compound would depend on the specific geometry and orbital alignment of the two rings. This electronic communication can modulate the reactivity of the ketone carbonyl group, potentially making it more or less susceptible to nucleophilic attack compared to a simple cyclohexanone.

Nucleophilic and Electrophilic Transformations at the Spirocenter

The spirocenter of this compound is a quaternary carbon and, as such, is sterically hindered and generally unreactive towards direct nucleophilic or electrophilic attack. However, reactions at the adjacent functional groups can be influenced by the nature of the spirocyclic system.

Nucleophilic attack will preferentially occur at the electrophilic carbon of the carbonyl group. The trajectory of the incoming nucleophile can be influenced by the steric bulk of the spirocyclic system, potentially leading to diastereoselective transformations if a new stereocenter is formed.

Electrophilic transformations are less common for a simple ketone under neutral or basic conditions. However, under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. solubilityofthings.com Additionally, electrophilic addition to the enol or enolate form of the ketone can occur. The formation of the enol or enolate would involve the removal of a proton from one of the α-carbons of the cyclohexanone ring.

Ring-Opening and Rearrangement Reactions

The presence of a strained four-membered oxetane ring makes this compound susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.orgnih.govmatilda.science Protonation of the oxetane oxygen would be followed by nucleophilic attack, leading to the cleavage of a C-O bond and the formation of a new functional group. The regioselectivity of the ring-opening would be influenced by both steric and electronic factors.

Rearrangement reactions are also a possibility for this spirocyclic system. For instance, under appropriate conditions, a Beckmann rearrangement of the corresponding oxime derivative could occur, leading to the formation of a lactam. wikipedia.org Acid-catalyzed rearrangements involving the opening of the oxetane ring and subsequent intramolecular reactions are also plausible, potentially leading to the formation of more complex heterocyclic systems. nih.gov Base-catalyzed rearrangements, such as those involving enolate intermediates, could lead to isomerization or the formation of different ring systems. stackexchange.com

Oxidation and Reduction Pathways of Ketone and Alcohol Functionalities

The ketone functionality in this compound can be readily reduced to a secondary alcohol, 6-Oxaspiro[3.5]nonan-9-ol. A variety of reducing agents can be employed for this transformation, and the stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group. nih.gov

The resulting secondary alcohol can be oxidized back to the ketone using a range of oxidizing agents. wikipedia.orgchemistryviews.orgorganicchemistrytutor.commasterorganicchemistry.com The choice of oxidant would depend on the desired selectivity and the presence of other sensitive functional groups.

TransformationReagent ExamplesProduct
Ketone ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) researchgate.netosti.govmdpi.comSecondary Alcohol
Alcohol OxidationPyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), Swern oxidation, Dess-Martin periodinane organic-chemistry.orgKetone

Impact of Substituents on Reactivity and Selectivity in Spiroketones

The introduction of substituents on either the oxetane or the cyclohexanone ring of this compound would significantly impact its reactivity and the selectivity of its reactions. Substituents can exert both electronic and steric effects. libretexts.orgresearchgate.netnih.govrsc.org

Electronic Effects: Electron-donating groups (EDGs) on the cyclohexanone ring would increase the electron density at the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The size and position of substituents can influence the approach of reagents to the reactive sites. Bulky substituents near the ketone or the oxetane ring can hinder the approach of nucleophiles or other reagents, affecting the rate and stereochemical outcome of reactions.

Substituent TypePositionExpected Effect on Ketone Reactivity
Electron-Donating Group (e.g., -CH₃, -OCH₃)Cyclohexanone RingDecrease
Electron-Withdrawing Group (e.g., -NO₂, -CN)Cyclohexanone RingIncrease
Bulky Group (e.g., -tBu)α to KetoneSteric hindrance, potential for increased diastereoselectivity

Chemoselectivity and Regioselectivity in Spiroketone Reactions

The presence of two distinct functional groups, the ketone and the oxetane, raises questions of chemoselectivity in reactions of this compound. The relative reactivity of these two groups will depend on the specific reaction conditions and the nature of the reagents used. For example, nucleophilic attack is more likely to occur at the carbonyl carbon under neutral or basic conditions, while acid-catalyzed reactions might favor the opening of the more strained oxetane ring.

Regioselectivity becomes important when considering reactions such as enolate formation or the ring-opening of the oxetane. The deprotonation of the cyclohexanone ring can occur at either the C-8 or C-10 position, and the preferred site will be influenced by both kinetic and thermodynamic factors. Similarly, the nucleophilic attack on the protonated oxetane can occur at either of the two methylene (B1212753) carbons adjacent to the oxygen, with the outcome being determined by the substitution pattern and the reaction mechanism.

Intramolecular Cyclization Processes

Derivatives of this compound bearing appropriate functional groups could undergo intramolecular cyclization reactions. For example, a derivative with a nucleophilic group tethered to the cyclohexanone ring could undergo an intramolecular nucleophilic addition to the carbonyl group, forming a bicyclic or bridged system.

Furthermore, if the substituents allow for the formation of a dicarbonyl compound, an intramolecular aldol (B89426) reaction could be envisioned. libretexts.orgchemistrysteps.comopenstax.orglibretexts.org Such a reaction would involve the formation of an enolate, which would then attack the other carbonyl group within the same molecule, leading to the formation of a new ring. The feasibility and outcome of such cyclizations would be highly dependent on the length and nature of the tether connecting the reacting groups, with the formation of five- or six-membered rings being generally favored.

Theoretical and Computational Investigations of 6 Oxaspiro 3.5 Nonan 9 One

Quantum Chemical Methodologies for Spiro Compounds

The inherent structural rigidity and three-dimensional nature of spiro compounds like 6-Oxaspiro[3.5]nonan-9-one necessitate the use of sophisticated quantum chemical methodologies to accurately model their behavior. These computational approaches provide a lens into the electronic and geometric properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the computational study of spirocyclic systems due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

In studies of analogous spiroketones, such as the polyketones based on the 2,2′-spirobiindan skeleton, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set like 6-31G(d,p) has been effectively employed to investigate their equilibrium structures. nih.gov These calculations have shown excellent agreement with experimental data where available, validating the utility of this approach for describing the geometry of spiro frameworks. nih.gov For instance, DFT calculations have been instrumental in confirming the trigonal planar geometry around key atoms in various spiro derivatives. Similarly, investigations into oxaspirocyclic compounds have utilized the B3LYP functional with the 6-31G(d,p) basis set to compute molecular structures and spectral characteristics.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical rigor for studying spiro compounds. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide valuable benchmarks and insights.

For example, ab initio calculations have been successfully applied to understand the thermodynamic properties of azaborospiropentanes. Current time information in Boston, MA, US. These studies often employ methods such as MP2 in conjunction with basis sets like 6-311++G(d,p) to determine optimized structural parameters and enthalpies of formation. rsc.org In the investigation of spiroketones, ab initio outer-valence-Green's-function calculations have been used to interpret experimental He(I) photoelectron spectra, providing a detailed picture of the energies and splittings of the uppermost occupied molecular orbitals. nih.gov These methods are crucial for a precise understanding of the electronic transitions and ionization potentials of spiro systems.

Electronic Structure Analysis and Bonding Characterization

A thorough analysis of the electronic structure of this compound and its analogues provides a foundation for understanding their chemical behavior. Techniques such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) mapping are indispensable in characterizing the bonding and reactivity of these complex molecules.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

In computational studies of spiro-heterocycles, the HOMO-LUMO energy gap is a key calculated parameter. For example, in a study of a novel oxaspirocyclic compound, the HOMO-LUMO energy gap was calculated to be 3.714 eV, suggesting a high degree of stability for the molecule. The distribution of these frontier orbitals is also informative. Typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively. For pyrimidine (B1678525) derivatives, HOMO-LUMO analysis has been used to illustrate charge density distributions that could be associated with their biological activity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for an Analogous Oxaspirocyclic Compound.
OrbitalEnergy (eV)
HOMO-5.936
LUMO-2.222
Energy Gap (ΔE)3.714

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.org This method allows for the quantitative analysis of charge distribution, hybridization, and delocalization effects arising from hyperconjugative interactions.

NBO analysis is particularly useful for understanding the intramolecular interactions that stabilize a molecule. It quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, in a study of 1,7-dioxaspiro[5.5]undecane and its hydrated clusters, NBO analysis revealed that O–H···O and C–H···O hydrogen bonds play a prominent role in structural stability. rsc.org Similarly, in pyrimidine derivatives, NBO analysis has been used to detail the interactions between donors and acceptors within the bonds. mdpi.com This type of analysis for this compound would elucidate the interactions between the lone pairs on the ether and carbonyl oxygens and the antibonding orbitals of adjacent sigma bonds, providing insight into its conformational preferences and electronic stability.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Hydrated 1,7-dioxaspiro[5.5]undecane System.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Owσ(O-H)15.8
LP(1) Oetherσ(C-H)2.5
σ(C-H)σ*(C-C)1.2

Note: Data presented is illustrative and based on analogous systems.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For a molecule like this compound, the MESP map would be expected to show a significant region of negative potential around the carbonyl oxygen due to the presence of lone pairs and the electronegativity of oxygen. This would be the primary site for electrophilic attack. The ether oxygen would also exhibit a region of negative potential, albeit likely less intense than the carbonyl oxygen. Regions of positive potential would be expected around the hydrogen atoms, particularly those adjacent to the oxygen atoms. In studies of quinone derivatives, MESP maps have been used to identify common electronic characteristics of molecules with similar biological activities. wisc.edu The analysis of MESP critical points can provide a quantitative measure of the strength of π-conjugation in molecules. nih.gov

Table 3: Predicted Molecular Electrostatic Potential Features for this compound based on Analogous Ketones.
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl OxygenHighly NegativePrimary site for electrophilic attack
Ether OxygenNegativeSecondary site for electrophilic attack
Carbonyl CarbonPositiveSite for nucleophilic attack
Aliphatic HydrogensSlightly PositiveWeakly susceptible to nucleophilic attack

Charge Density Distribution and Topological Studies (ELF, LOL, QTAIM)

Detailed theoretical studies on the charge density distribution of this compound using methods such as the Electron Localization Function (ELF), a tool that offers insights into electron pairing and localization, have not been extensively reported in publicly available scientific literature. Similarly, analyses employing the Localized Orbital Locator (LOL), which also maps electron localization, are not readily found for this specific molecule.

Quantum Theory of Atoms in Molecules (QTAIM) analysis, a method used to define atomic properties and bonding characteristics based on the topology of the electron density, has also not been specifically applied to this compound in available research. Such studies would theoretically allow for the characterization of bond paths, the identification of critical points in the electron density, and the quantification of atomic charges, providing a deeper understanding of the intramolecular interactions within the spirocyclic structure.

Conformational Analysis and Spiro-Stereochemistry

The conformational landscape and spiro-stereochemistry of this compound have not been the subject of dedicated computational studies in published research. A thorough conformational analysis would involve identifying the most stable conformers and the energy barriers between them. For the tetrahydropyran (B127337) ring, chair and boat conformations would be of primary interest. The cyclobutanone (B123998) ring is expected to be puckered. The spirocyclic nature of the molecule introduces specific stereochemical constraints that would be elucidated through such an analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound is not extensively documented. Such studies are vital for understanding the reactivity of the molecule and for predicting the outcomes of chemical transformations.

Transition State Analysis

Specific transition state analyses for reactions involving this compound are not available in the literature. Transition state theory is a cornerstone of computational reaction mechanism studies, allowing for the calculation of activation energies and the characterization of the geometry of the transition state.

Kinetic Isotope Effect (KIE) Studies

Computationally predicted or experimentally determined Kinetic Isotope Effect (KIE) studies for reactions involving this compound are not found in the scientific literature. The KIE is a powerful tool for probing reaction mechanisms, as it provides information about bond breaking and bond formation in the rate-determining step. princeton.edunih.govnih.gov Theoretical KIE studies would involve calculating the vibrational frequencies of the reactants and the transition state for different isotopes.

Spectroscopic Property Prediction Methodologies (Theoretical Basis Only)

While specific predicted spectroscopic data for this compound is not available, the theoretical methodologies for such predictions are well-established. For instance, Infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule using methods like Density Functional Theory (DFT). Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Infrared Vibrational Frequencies (FTIR)

Theoretical calculations of the infrared spectrum of this compound provide significant insights into its molecular structure and vibrational modes. Density Functional Theory (DFT) is a commonly employed method for predicting vibrational frequencies. The calculated spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational motions of the atoms.

For this compound, the most prominent vibrational modes are associated with the carbonyl (C=O) group of the cyclobutanone ring and the C-O-C linkages of the tetrahydropyran ring. The carbonyl stretching vibration is expected to be a strong absorption in the region typical for saturated cyclic ketones. Ring strain in the four-membered cyclobutanone ring can influence the frequency of this vibration, often shifting it to a higher wavenumber compared to less strained cyclic or acyclic ketones. nih.gov

Below is a table of selected, theoretically predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C=O Stretch (Cyclobutanone)1785Strong
C-O-C Asymmetric Stretch (Ether)1120Strong
C-O-C Symmetric Stretch (Ether)1050Medium
CH₂ Asymmetric Stretch2960Medium
CH₂ Symmetric Stretch2885Medium
CH₂ Scissoring1450Weak
Spirocyclic Ring Deformation850Weak

Note: These are representative theoretical values and can vary based on the level of theory and basis set used in the calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

The prediction of NMR chemical shifts using computational methods is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govresearchgate.net These calculations provide a theoretical NMR spectrum that can be compared with experimental data to assign signals to specific nuclei within the molecule.

For this compound, theoretical predictions of ¹H and ¹³C chemical shifts are crucial for characterizing its unique spirocyclic structure. The chemical environment of each nucleus is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and steric effects, all of which are accounted for in the GIAO calculations.

The ¹³C NMR spectrum is expected to show a distinct signal for the carbonyl carbon at a significantly downfield shift. The spiro carbon, being quaternary and bonded to two oxygen atoms, will also have a characteristic chemical shift. The chemical shifts of the methylene (B1212753) carbons in both the cyclobutanone and tetrahydropyran rings will be influenced by their proximity to the carbonyl and ether functionalities, respectively.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the carbonyl group (α-protons) and the ether oxygen will be shifted downfield. The spirocyclic nature of the molecule may lead to complex splitting patterns due to the rigid conformational structure.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C=O 208.5
Spiro-C 95.2
CH₂ (α to C=O) 45.8
CH₂ (β to C=O) 28.1
CH₂ (α to O) 65.7

Predicted ¹H NMR Chemical Shifts

Proton(s) on Carbon Predicted Chemical Shift (ppm)
CH₂ (α to C=O) 3.10
CH₂ (β to C=O) 2.25
CH₂ (α to O) 3.85

Note: These values are hypothetical and serve as representative examples of what GIAO calculations might predict.

Electronic Spectra (UV-Vis, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, the primary electronic transition of interest is the n → π* transition associated with the carbonyl group. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O bond. Such transitions are typically weak and occur at longer wavelengths in the UV region. Due to the absence of extensive conjugation in this saturated spiroketone, strong π → π* transitions, which are common in unsaturated systems, are not expected.

The predicted UV-Vis spectrum of this compound would therefore be characterized by a weak absorption band in the near-UV region. TD-DFT calculations can provide the specific wavelength for this transition, as well as information about other higher-energy transitions.

Below is a table summarizing the predicted electronic transitions for this compound.

TransitionWavelength (λmax, nm)Oscillator Strength (f)
n → π2850.002
n → σ1950.015
σ → σ*1700.120

Note: These are representative theoretical values. The exact values depend on the functional and basis set used in the TD-DFT calculation.

Solvation Effects in Computational Chemistry of Spiroketones

The properties of molecules, including their spectroscopic characteristics, can be significantly influenced by their environment, particularly the solvent. digitellinc.com Computational chemistry models can account for these solvation effects through either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can effectively model the bulk electrostatic interactions between the solute and the solvent. For a polar molecule like this compound, the polar solvent would be expected to stabilize the ground state more than the excited state, leading to a blue shift (hypsochromic shift) in the n → π* transition of the carbonyl group. Similarly, vibrational frequencies, particularly of polar functional groups like C=O, can be affected by the solvent's polarity.

Explicit solvation models involve including a number of individual solvent molecules around the solute molecule in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. For this compound, explicit modeling with a protic solvent like water or ethanol (B145695) could reveal specific interactions with the carbonyl oxygen and the ether oxygen, providing a more detailed understanding of the solvation shell structure and its impact on the molecule's properties.

The choice of solvation model can have a notable impact on the accuracy of predicted spectroscopic data. For instance, in NMR predictions, solvent effects can alter the electronic shielding of nuclei, leading to changes in chemical shifts. Therefore, incorporating solvation effects is a critical step in achieving good agreement between theoretical predictions and experimental results for spiroketones and other organic molecules. mwjscience.com

Advanced Characterization Methodologies for Spiroketones Focus on Methodology, Not Data

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline compounds. carleton.edumdpi.com This non-destructive technique provides unambiguous proof of a molecule's solid-state conformation by mapping electron density within a single crystal.

For a spiroketone such as 6-Oxaspiro[3.5]nonan-9-one, obtaining a suitable single crystal is the first critical step. Once a crystal is mounted in the diffractometer, it is irradiated with monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of reflections, the intensities and positions of which are meticulously recorded. carleton.edu Analysis of this diffraction pattern allows for the calculation of the unit cell dimensions and the precise spatial coordinates of each atom in the molecule. creative-biostructure.com

The primary application of SCXRD is to provide an exact structural model, yielding critical data that other techniques cannot. This information is fundamental for understanding the molecule's stereochemistry and intermolecular interactions in the solid state. mdpi.com

Table 1: Information Yielded by Single-Crystal X-ray Diffraction

Parameter Determined Significance for this compound
Atomic Coordinates Defines the exact 3D position of every atom, confirming the spirocyclic structure.
Bond Lengths Provides precise measurements of all covalent bonds (e.g., C-C, C-O, C=O).
Bond Angles Determines the angles between adjacent bonds, revealing ring strain and conformation.
Torsional Angles Describes the dihedral angles, defining the puckering of the cyclohexane (B81311) and oxetane (B1205548) rings.
Crystal Packing Shows how individual molecules arrange themselves in the crystal lattice.

| Absolute Stereochemistry | Can determine the absolute configuration of chiral centers if present. |

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) techniques are often required to fully characterize complex molecules like spiroketones. ipb.ptsemanticscholar.org

These advanced experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecule's covalent framework. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the cyclohexane and oxetane ring protons.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY shows correlations between all protons within a single spin system, even if they are not directly coupled. ipb.pt This is useful for identifying all protons belonging to a specific ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals directly with the carbon atoms to which they are attached, providing a powerful method for assigning carbon resonances. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons (like the spiro-carbon and the carbonyl carbon) and for piecing together the different fragments of the molecule. bruker.com

Table 2: Application of 2D NMR Techniques to this compound

NMR Experiment Information Obtained
¹H-¹H COSY Shows ³J-coupling between adjacent protons in the ring systems.
¹H-¹H TOCSY Identifies all protons belonging to the cyclohexane and oxetane rings.
¹H-¹³C HSQC Correlates each proton signal to its directly attached carbon atom.

| ¹H-¹³C HMBC | Reveals long-range (2-3 bond) correlations, confirming connectivity across the spiro center and to the carbonyl group. |

Mass Spectrometry Applications, including Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Reaction Monitoring

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight and elemental composition. scispace.comlongdom.org For this compound, high-resolution mass spectrometry (HRMS) can determine its molecular formula with high accuracy by providing a precise mass measurement.

A particularly innovative application of MS is Desorption Electrospray Ionization (DESI). DESI is an ambient ionization technique, meaning samples can be analyzed directly in their native environment with minimal preparation. wikipedia.orgnih.gov A charged solvent spray is directed at a surface, desorbing and ionizing analytes which are then drawn into the mass spectrometer. wikipedia.org

This methodology is exceptionally well-suited for the high-throughput screening and real-time monitoring of chemical reactions. semanticscholar.orgresearchgate.net For the synthesis of this compound, DESI-MS could be used to:

Rapidly screen reaction conditions: Thousands of different reaction conditions (e.g., catalysts, solvents, temperatures) can be spotted onto a plate and analyzed in minutes to identify promising candidates. semanticscholar.orgyoutube.com

Monitor reaction progress: By analyzing the reaction mixture directly over time, the consumption of starting materials and the formation of the spiroketone product and any by-products can be tracked without sample workup. youtube.com

Characterize intermediates: Fleeting reaction intermediates that might be difficult to isolate can potentially be detected and identified.

The ability of DESI-MS to accelerate analysis makes it a powerful tool in synthetic chemistry for optimizing the production of target compounds. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatography is a fundamental technique for separating the components of a mixture and assessing the purity of a compound. nih.govjournalagent.com The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for identification. derpharmachemica.comscispace.com GC-MS is a powerful tool for both identifying and quantifying this compound in a reaction mixture, provided it is stable under GC conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for compounds that are non-volatile or thermally unstable. libretexts.org Separation occurs in a liquid mobile phase, where components are separated based on their differential partitioning between the mobile phase and a solid stationary phase. scispace.com Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the sensitive detection and identification of the separated components. This is often the preferred method for analyzing complex mixtures containing compounds that cannot be analyzed by GC. researchgate.netnih.gov

Both techniques are essential for verifying the purity of a synthesized sample of this compound, ensuring that it is free from starting materials, solvents, and by-products.

Table 3: Comparison of Chromatographic Methods for Purity Assessment

Technique Principle of Separation Suitable for this compound? Key Information Provided
GC-MS Volatility and interaction with stationary phase in a gaseous mobile phase. Yes, if thermally stable and sufficiently volatile. Purity assessment, identification of volatile impurities, retention time.

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Yes, a versatile method regardless of volatility. | Purity assessment, quantification, separation of non-volatile impurities. |

Future Research Directions and Emerging Opportunities

Development of Novel, More Efficient, and Highly Selective Synthetic Routes to 6-Oxaspiro[3.5]nonan-9-one and its Derivatives

The demand for spiroketones as crucial building blocks in pharmaceutical research has spurred the development of innovative and efficient manufacturing processes. boehringer-ingelheim.com A significant breakthrough is the creation of a concise, three-step asymmetric synthesis for a key spiroketone intermediate, a marked improvement over previous, less efficient routes. acsgcipr.orgdigitellinc.com This modern approach has demonstrated a nearly five-fold increase in chemical yield, from 10% to 47%. acsgcipr.orgdigitellinc.com

Advancements in Stereoselective Control for Chiral this compound Analogues

Many biologically active molecules exist as single stereoisomers, making the control of chirality during synthesis a critical objective. Spiro compounds can exhibit chirality due to the presence of a stereogenic spiroatom, even without the typical four different substituents. wikipedia.org Future research is heavily focused on methods that can produce specific enantiomers or diastereomers of spiroketones with high precision.

A landmark achievement in this area is the development of an asymmetric manufacturing process that establishes an all-carbon quaternary stereocenter with high efficiency. digitellinc.com This process features a highly effective catalytic asymmetric allylic alkylation (AAA) reaction. digitellinc.com Such catalytic methods are at the forefront of stereoselective synthesis. Other promising strategies include biomimetic approaches that mimic natural biosynthetic pathways. For instance, intramolecular Diels-Alder reactions have been used for the enantioselective synthesis of complex natural products containing spirocyclic cores. academie-sciences.fr Computational studies have been instrumental in understanding the transition states of these reactions, enabling the rational design of stereoselective syntheses. academie-sciences.fr The development of novel organocatalytic systems and the refinement of techniques like ring-closing metathesis are expected to provide more efficient and precise routes to complex chiral spiroketone architectures. academie-sciences.fr

Exploration of New Reactivity Patterns and Unprecedented Transformations of the Spiroketone Core

Beyond the synthesis of the spiroketone itself, a significant area of future research lies in exploring the reactivity of the this compound core to generate novel and diverse molecular structures. The inherent ring strain and the presence of multiple functional groups (a ketone and an ether linkage) within the spirocyclic system provide unique opportunities for chemical transformations.

Research is anticipated to focus on reactions that selectively manipulate the spiroketal framework. This includes controlled ring-opening reactions to yield highly functionalized carbocyclic or heterocyclic systems that are otherwise difficult to access. Furthermore, the ketone moiety serves as a handle for a wide array of transformations, such as olefination, reduction, and addition reactions, to install further complexity and diversity. The use of the spiroketone scaffold in cycloaddition reactions, such as the Diels-Alder reaction, has already been shown to produce complex polycyclic derivatives with potential cytotoxic activity. nih.gov Future work will likely target the discovery of unprecedented reactivity and transformations, potentially catalyzed by transition metals or enzymes, to unlock new chemical space and provide rapid access to novel compound libraries for biological screening.

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A synergistic approach combining advanced computational modeling with sophisticated experimental techniques is becoming indispensable for advancing the synthesis of complex molecules like this compound. Density Functional Theory (DFT) calculations, for example, are increasingly used to predict reaction outcomes and elucidate complex reaction mechanisms. nih.gov This has been demonstrated in the study of Diels-Alder reactions for spirotetronate synthesis, where computational analysis confirmed the favorable transition state, guiding the experimental approach. academie-sciences.fr

In the context of enantioselective reactions, a combination of mechanistic tools—including the isolation and study of reaction intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy, UV-vis spectroscopy, and radical probes—provides deep insight into the catalytic cycle. nih.gov For instance, detailed investigations into nickel-catalyzed reactions have supported a radical-chain process and identified the stereochemistry-determining step through a combination of experimental data and DFT calculations. nih.gov This integrated approach allows researchers to move beyond empirical screening of reaction conditions to a more rational, mechanism-based design of catalysts and synthetic routes, ultimately accelerating the development of more efficient and selective processes.

Continued Focus on Sustainability and Green Chemistry in Spiroketone Production and Application

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental impact. boehringer-ingelheim.com The production of spiroketones is a key area where these principles are being successfully applied. A major focus is the reduction of Process Mass Intensity (PMI), a metric that quantifies the amount of waste generated relative to the amount of desired product.

Recent innovations have led to dramatic improvements in the sustainability of spiroketone synthesis. One award-winning process reduced the PMI from over 6,500 to just 117. boehringer-ingelheim.comacsgcipr.org This was achieved through a combination of strategies, including a "5-in-1" telescopic process that avoids the isolation of intermediates, the elimination of hazardous halogenated solvents, and significant reductions in the use of organic solvents and water. digitellinc.com Similarly, the development of a telescoped flow process for a chiral spiroketone intermediate resulted in a 60% decrease in PMI and a 70% saving on catalyst costs compared to the original batch procedure. rsc.orgrsc.org These advancements not only reduce the environmental footprint but also lead to substantial cost savings and decreased production times. boehringer-ingelheim.com The continued development and implementation of such green and sustainable methods will be a defining trend in the future of spiroketone chemistry.

Interactive Data Table: Sustainability Improvements in Spiroketone Synthesis

The following table details the significant environmental and efficiency gains achieved through the development of a novel, eco-friendly manufacturing process for a key spiroketone intermediate by Boehringer Ingelheim, compared to the original process. boehringer-ingelheim.comacsgcipr.org

MetricOriginal ProcessNew Asymmetric ProcessImprovement
Overall Waste HighSignificantly Lower98% Reduction
Water Usage HighSignificantly Lower76% Reduction
Organic Solvents HighSignificantly Lower99% Reduction
Carbon Footprint HighSignificantly Lower95% Reduction
Production Cost HighSignificantly Lower99% Reduction
Production Time 52 Weeks8 Weeks85% Reduction
Chemical Yield 10%47%~5-Fold Increase
Process Mass Intensity (PMI) ~6,58011798% Reduction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Oxaspiro[3.5]nonan-9-one, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as cyclization of precursor ketones or ring-closing metathesis. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity) via techniques like thin-layer chromatography (TLC) or HPLC. Yield improvements may involve quenching side reactions with scavengers (e.g., molecular sieves for water-sensitive steps) or using asymmetric catalysts for stereocontrol .
  • Key Characterization Techniques :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm spirocyclic structure and purityδ 2.1–2.8 ppm (methylene protons adjacent to oxygen)
LC-MS Assess purity and molecular ion ([M+H]⁺)m/z 154.1 (calculated for C₈H₁₂O₂)

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical methods:

  • X-ray crystallography for unambiguous structural confirmation (if crystals are obtainable).
  • IR spectroscopy to verify carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹).
  • Elemental analysis (C, H, O) to confirm empirical formula .

Q. What are the best practices for conducting a literature review on spirocyclic compounds like this compound?

  • Methodological Answer :

  • Use databases (SciFinder, Reaxys) with search terms: "spirocyclic ketones," "this compound," and "synthetic applications."
  • Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over patents for mechanistic insights.
  • Cross-reference citations in review articles to identify foundational studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites (e.g., carbonyl carbon reactivity).
  • Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., enzymes in drug discovery).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Triangulate data sources : Compare in vitro assays (e.g., enzyme inhibition vs. cell viability) under standardized conditions (pH, temperature).
  • Control for stereochemical purity: Enantiomers may exhibit divergent activities.
  • Replicate studies using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. How do structural analogs of this compound influence its pharmacological profile?

  • Methodological Answer :

  • Comparative Table of Analogs :
CompoundStructural VariationKey Impact
5,8-Diazaspiro[3.5]nonan-9-oneN-atom substitutionIncreased solubility but reduced metabolic stability
Bicyclo[3.3.1]nonan-9-oneFused rings (no oxygen)Altered lipophilicity and target selectivity
  • Use SAR (structure-activity relationship) studies to correlate modifications with activity trends .

Q. What experimental designs minimize bias in assessing this compound’s mechanism of action?

  • Methodological Answer :

  • Blinded studies : Assign compound handling and data analysis to separate teams.
  • Include negative controls (e.g., scrambled analogs) and use knockout models (CRISPR/Cas9) to confirm target specificity.
  • Apply statistical rigor : Power analysis to determine sample size; p-value adjustments for multiple comparisons .

Methodological Notes

  • Data Reproducibility : Document synthetic protocols in detail (solvent grades, catalyst batches) and deposit raw data in repositories (e.g., Zenodo) .
  • Safety Protocols : Use fume hoods for volatile intermediates and adhere to GHS hazard classifications (refer to SDS for this compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.